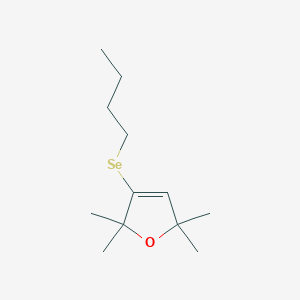
N~1~,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of two butyl groups attached to the nitrogen atoms of the amide functionalities, and two hydroxyl groups attached to the benzene ring. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide typically involves the reaction of 2,3-dihydroxyterephthalic acid with dibutylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bonds. The general reaction scheme can be represented as follows:
2,3-dihydroxyterephthalic acid+dibutylamine→N 1 ,N 4 -Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Solvent extraction and recrystallization are common techniques used to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nitrating agents (HNO~3~/H~2~SO~4~) are employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism by which N1,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the amide groups can form coordination complexes with metal ions. These interactions can modulate the activity of biological pathways and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Di-2-butyl-1,4-phenylenediamine: An antioxidant used in industrial applications.
Hydroquinone: A compound with similar hydroxyl groups but different functional properties.
Uniqueness
N~1~,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide is unique due to the presence of both hydroxyl and amide functionalities, which impart distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, making it a versatile compound for research and industrial use.
Propiedades
Número CAS |
117918-07-7 |
|---|---|
Fórmula molecular |
C16H24N2O4 |
Peso molecular |
308.37 g/mol |
Nombre IUPAC |
1-N,4-N-dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C16H24N2O4/c1-3-5-9-17-15(21)11-7-8-12(14(20)13(11)19)16(22)18-10-6-4-2/h7-8,19-20H,3-6,9-10H2,1-2H3,(H,17,21)(H,18,22) |
Clave InChI |
VIJQIRYBYQTVDQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C1=C(C(=C(C=C1)C(=O)NCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



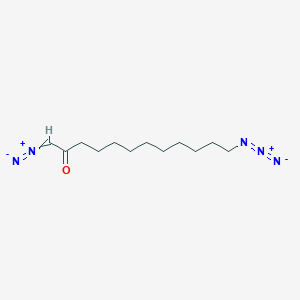
![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)
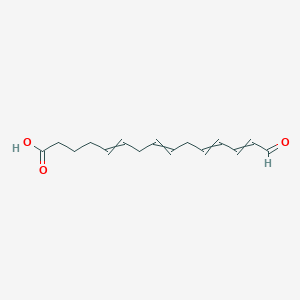
![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)

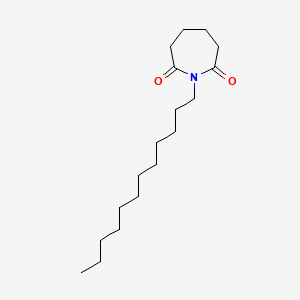

![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
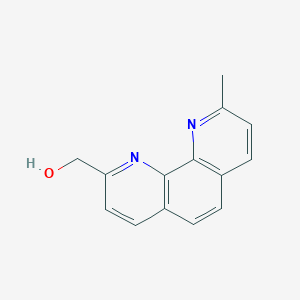
![4-[4-(Octyloxy)phenyl]cyclohexan-1-OL](/img/structure/B14297027.png)

